molecular formula C13H18O3S B1324148 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone CAS No. 898772-92-4

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone

Cat. No. B1324148
CAS RN: 898772-92-4
M. Wt: 254.35 g/mol
InChI Key: NRPNUMUYGTUGRW-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone” is a complex organic molecule. The 1,3-dioxolane part of the molecule is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . A mixture of orthoesters or molecular sieves can also provide effective water removal through chemical reaction or physical sequestration .


Chemical Reactions Analysis

1,3-Dioxolanes can undergo various chemical reactions. For instance, they can be oxidized with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as a co-catalyst to give esters . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .

Scientific Research Applications

Comprehensive Analysis of “5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone” Applications

Synthetic Chemistry: Substituted 1,3-dioxolanes are used in stereoselective formation reactions involving alkenes, carboxylic acids, and silyl enol ethers. The reactions proceed via a 1,3-dioxolan-2-yl cation intermediate .

Antiviral Treatment: These compounds have been described in pharmaceutical compositions for antiviral treatment of mammals due to their ability to form intermediates useful in the preparation of antiviral agents .

Antimuscarinic Activity: Derivatives of 2-substituted-1,3-dioxolanes have been studied as antimuscarinic agents with potential applications in treating conditions affected by muscarinic receptors .

Antibacterial Activity: Substituted 1,3-dioxolanes have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in antibacterial treatments .

Mass Spectrometry: The mass spectra of substituted 1,3-dioxolanes can be used to determine fragmentation patterns in organic mass spectrometry, aiding in structural analysis .

Polymerization for Optical Lenses: 1,3-Dioxolane derivatives can undergo polymerization without shrinkage or even with volume expansion, making them suitable for UV-cure systems used in manufacturing optical lenses with specific refractive index gradients .

Gas Chromatography: These compounds are also used in gas chromatography due to their phase change data and thermochemistry data which are essential for analytical purposes .

8. Biobased Reaction Media and Sonochemical Synthesis 1,3-Dioxolane derivatives serve as biobased reaction media and can be synthesized sonochemically using catalysts like graphene oxide under ultrasonic irradiation .

Biological Activity as Antifungal Agents: Novel derivatives of 1,3-dioxolanes have been synthesized and shown biological activity as antibacterial and antifungal agents .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-3-9(2)8-10(14)11-4-5-12(17-11)13-15-6-7-16-13/h4-5,9,13H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPNUMUYGTUGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641912
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone

CAS RN

898772-92-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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